4-(Diphenylphosphino)benzoic acid (CAS 2129-31-9) is a bifunctional organophosphorus ligand featuring a soft Lewis basic diphenylphosphine core and a reactive carboxylic acid moiety in the para position [2]. In industrial and advanced laboratory procurement, this compound is primarily sourced as an anchoring ligand for supported transition metal catalysts, a precursor for water-soluble catalytic complexes, and a selective reductant in pharmaceutical synthesis [1]. Its dual functionality allows it to coordinate with metals (e.g., Pd, Pt, Ru) via the phosphorus atom while utilizing the carboxylate group for covalent attachment to metal oxide surfaces or polymeric supports, bridging the gap between homogeneous catalyst reactivity and heterogeneous catalyst recoverability[1].
Phosphine ligand for Pd-catalyzed cross-coupling
Suzuki–Miyaura, Buchwald–Hartwig, Heck, Sonogashira, Negishi couplings
Carboxylic acid anchor for surface immobilization
Covalent attachment to oxide/metal surfaces via carboxylate
Aqueous workup compatibility
Simplifies purification by basic extraction
Attempting to substitute 4-(Diphenylphosphino)benzoic acid with standard triphenylphosphine (TPP) fundamentally compromises process design, as TPP lacks the carboxylic acid handle required to covalently anchor metal complexes to hydroxylated surfaces without complex, low-yield linker chemistry [1]. Furthermore, while sulfonated analogs like TPPTS offer permanent aqueous solubility, 4-(Diphenylphosphino)benzoic acid provides pH-switchable solubility, allowing for catalyst recovery via simple acid-base phase separation. The para-substitution of the carboxyl group also minimizes steric hindrance at the phosphine center compared to the ortho-isomer, ensuring predictable, unhindered coordination kinetics identical to TPP but with the added structural utility of the carboxylate tail [1].
Lacks the carboxylic acid handle, preventing surface anchoring and aqueous extraction protocols. May not support immobilization or chromatography-free workup.
Intramolecular hydrogen bonding alters nucleophilicity and photophysical behavior. Complexes may not be emissive, and kinetics differ significantly due to anchimeric assistance.
When utilized as an anchoring ligand to stabilize palladium nanoparticles on organostannoxane supports, 4-(Diphenylphosphino)benzoic acid enables the creation of recoverable heterogeneous catalysts. In benchmark Suzuki-coupling reactions, the 4-DPPBA-stabilized Pd nanocomposite achieved a Turnover Number (TON) of up to 65,000 [1]. In direct contrast, the standard homogeneous comparator, tetrakis(triphenylphosphine)palladium, exhibits lower practical turnover over multiple cycles because it cannot be recovered from the reaction mixture, leading to rapid metal loss [1].
| Evidence Dimension | Catalytic Turnover Number (TON) and recoverability |
| Target Compound Data | TON up to 65,000 with stable heterogeneous nanoparticle anchoring |
| Comparator Or Baseline | [Pd(PPh3)4] (homogeneous, non-recoverable) |
| Quantified Difference | Orders of magnitude higher practical turnover over multiple cycles due to prevention of catalyst leaching |
| Conditions | Suzuki cross-coupling reaction, Pd nanoparticles stabilized by 4-DPPBA on [n-BuSn(O)OH]n support |
Procuring this ligand allows manufacturers to transition from single-use homogeneous palladium catalysts to recoverable heterogeneous systems, reducing noble metal consumption.
4-(Diphenylphosphino)benzoic acid exhibits a highly differentiated solubility profile compared to standard unfunctionalized phosphines. While essentially insoluble in neutral water (3.7 x 10^-3 g/L at 25 °C), it becomes highly soluble in alkaline aqueous media upon deprotonation of the carboxylic acid, while retaining high solubility in polar aprotic solvents like DMSO (>50 mg/mL) . Triphenylphosphine (TPP) remains strictly hydrophobic across all pH ranges. This switchable amphiphilic behavior allows 4-DPPBA-coordinated catalysts to operate in aqueous biphasic systems and be recovered by simply adjusting the pH to precipitate the complex.
| Evidence Dimension | Aqueous solubility response to pH |
| Target Compound Data | Insoluble at neutral pH; highly soluble in basic aqueous media |
| Comparator Or Baseline | Triphenylphosphine (TPP) (permanently hydrophobic) |
| Quantified Difference | Complete phase-transfer capability vs. zero aqueous solubility modulation |
| Conditions | Standard temperature (25 °C), aqueous/organic biphasic solvent systems |
Enables the design of biphasic catalytic processes where the metal-ligand complex can be recovered via simple pH adjustment rather than energy-intensive distillation.
In the synthesis of Antibody-Drug Conjugates (ADCs), 4-(Diphenylphosphino)benzoic acid is utilized as a selective phosphine reductant. High-throughput screening demonstrates that 4-DPPBA can selectively cleave the disulfide bonds of capped, engineered cysteines at controlled molar equivalents (e.g., 2 molar equivalents per engineered cysteine) without globally denaturing the native structural disulfides of the monoclonal antibody [1]. Standard aggressive reductants like Dithiothreitol (DTT) or unfunctionalized phosphines cause over-reduction and the formation of undesired side products detectable by Ion Exchange Chromatography [1].
| Evidence Dimension | Reduction selectivity for engineered vs. native disulfides |
| Target Compound Data | Selective cleavage at ~2 molar equivalents with preserved mAb integrity |
| Comparator Or Baseline | DTT or standard non-selective aliphatic phosphines (causes over-reduction) |
| Quantified Difference | High selectivity for target cysteines vs. global structural reduction |
| Conditions | Aqueous buffer, controlled phosphine loading, monitored via IEX |
Essential for biopharmaceutical procurement, providing a precise chemical tool to generate homogeneous ADCs without compromising antibody stability.
The para-carboxylic acid group of 4-DPPBA allows it to act as an effective Oxygen Atom Transfer (OAT) probe on metal oxide surfaces, such as NiFe oxyhydroxides. By covalently interacting with surface intermediates, 4-DPPBA efficiently inhibits Oxygen Evolution Reaction (OER) kinetics, shifting the Tafel slope to higher values to isolate a resting Fe=O intermediate [1]. Non-carboxylated phosphines cannot effectively anchor to or probe these specific interfacial sites in alkaline conditions due to phase incompatibility and lack of an anchoring moiety [1].
| Evidence Dimension | Surface intermediate scavenging and Tafel slope modulation |
| Target Compound Data | Efficient OER inhibition and surface binding |
| Comparator Or Baseline | Non-OAT reactive or non-anchoring probes |
| Quantified Difference | Measurable increase in Tafel slope and kinetic isotope effect values |
| Conditions | Alkaline electrochemical OER conditions on NiFe oxyhydroxide scaffolds |
Validates the compound as a bifunctional reagent for materials scientists engineering or characterizing advanced electrocatalytic interfaces.
Ideal for synthesizing organostannoxane- or silica-supported Pd nanoparticles for industrial Suzuki cross-coupling reactions, where high turnover and catalyst recovery are mandatory [1].
A highly effective choice for selectively reducing engineered cysteines on monoclonal antibodies, providing a precise bioconjugation handle without disrupting the native disulfide architecture of the protein [2].
Recommended for green chemistry workflows requiring pH-switchable phase transfer, allowing transition metal catalysts to be recovered from organic products via simple aqueous extraction under basic conditions [1].
Irritant